1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one
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Overview
Description
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one is a complex organic compound known for its significant potential in various scientific research applications. The structure features multiple heterocyclic elements, suggesting it might be an intriguing target for synthetic chemists and researchers.
Synthetic Routes and Reaction Conditions:
Initial formation: Begin with the synthesis of the core piperidine ring, which can be achieved through cyclization reactions using reagents like ammonia and appropriate haloalkanes under basic conditions.
Thiadiazole Introduction: The 1,3,4-thiadiazole ring is typically synthesized via a condensation reaction involving hydrazine and carbon disulfide under refluxing conditions.
Ether Formation: The linkage of the thiadiazole to the piperidine can be performed via an etherification reaction. This usually requires the use of strong bases and mild heating to ensure the formation of the ether bond.
Addition of the Benzo[d][1,3]dioxol Ring: Finally, the benzo[d][1,3]dioxol ring is incorporated through nucleophilic substitution or similar reactions, often requiring an inert atmosphere to prevent oxidation.
Industrial Production Methods:
The industrial synthesis of such a compound would typically follow high-efficiency routes, leveraging large-scale batch reactors and continuous flow systems to maximize yield and purity. This might involve the use of catalysts and specialized reaction vessels designed to handle the specific reaction conditions needed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the thiadiazole moiety, using oxidizing agents like hydrogen peroxide or organic peroxides.
Reduction: Reduction reactions can be targeted at the piperidine ring or the ethano group, typically using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at positions adjacent to the heterocyclic rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminium hydride, sodium borohydride
Bases for ether formation: Sodium hydride, potassium tert-butoxide
Major Products Formed:
Depending on the reaction, products may include oxidized derivatives, reduced analogs, or substituted compounds with varied functional groups.
Chemistry:
Used as a building block for synthesizing more complex molecules with potential pharmacological activity.
Biology:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for enzyme inhibition studies or receptor binding assays.
Medicine:
Industry:
Employed as an intermediate in the synthesis of materials with specialized functions, possibly in polymers or organic electronics.
Mechanism of Action
The compound's mechanism of action is highly dependent on the context of its use. In medicinal chemistry, it might inhibit specific enzymes or bind to particular receptors, altering signaling pathways. The thiadiazole and benzo[d][1,3]dioxol rings are often involved in binding interactions due to their electronic properties.
Comparison with Similar Compounds
1-(4-(Methylthio)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one
1-(4-((1,3,4-Oxadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one
1-(4-(Dimethylamino)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one
Uniqueness:
The presence of the 1,3,4-thiadiazole moiety sets this compound apart, offering distinct reactivity and biological activity compared to its analogs with similar core structures but different substituents. The thiadiazole ring can contribute to unique electronic effects and binding properties, enhancing its utility in various applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-15(8-11-1-2-13-14(7-11)22-10-21-13)19-5-3-12(4-6-19)23-16-18-17-9-24-16/h1-2,7,9,12H,3-6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFLRMRRBDAELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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